3,4-Dichlorobenzyloxyacetic acid is a chemical compound with the molecular formula C9H8Cl2O3 . It is used in research and not intended for human or veterinary use.
The synthesis of 3,4-Dichlorobenzyloxyacetic acid involves an initial O-dealkylation at the benzyl carbon of 3,4-DCBAA and proceeding through the glycine conjugation of 3,4-dichlorobenzoic acid . The compound is synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride .
The structure of 3,4-Dichlorobenzyloxyacetic acid involves a benzoic acid chloride bearing two chloro substituents in position to the acyl group . The molecule is essentially planar with the largest deviation from the least-squares plane as defined by all non-hydrogen atoms found at only 0.021 (3) Å for the intracyclic carbon atom in between the acyl and chloro substituents .
The intercalation of 3,4-Dichlorobenzyloxyacetic acid into zinc-aluminium-layered double hydroxide (LDH) for the formation of a new nanocomposite ZADX was accomplished via anion exchange method .
Physical properties of 3,4-Dichlorobenzyloxyacetic acid include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of the substance to undergo a specific chemical change .
3,4-Dichlorobenzyloxyacetic acid is a chemical compound that belongs to the class of aryloxyalkanoic acids. It is characterized by the presence of two chlorine atoms on the benzene ring and a benzyloxy group attached to an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in relation to hemoglobin interactions and metabolic pathways.
3,4-Dichlorobenzyloxyacetic acid can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. The compound is often studied in the context of its metabolic processes and its role as a non-covalent modifier of proteins, particularly hemoglobin.
The synthesis of 3,4-Dichlorobenzyloxyacetic acid involves several steps that typically include the chlorination of benzoic acid derivatives followed by etherification with chloroacetic acid.
These synthetic pathways are crucial for obtaining sufficient quantities of the compound for research purposes.
The molecular structure of 3,4-Dichlorobenzyloxyacetic acid features:
3,4-Dichlorobenzyloxyacetic acid participates in various chemical reactions that can modify its structure or functionality:
The mechanism of action for 3,4-Dichlorobenzyloxyacetic acid primarily involves its interaction with hemoglobin. It binds non-covalently to specific sites on hemoglobin, influencing its oxygen affinity and potentially altering sickle cell disease pathophysiology.
Research indicates that compounds like 3,4-Dichlorobenzyloxyacetic acid can modulate hemoglobin's state by stabilizing certain conformations that either enhance or reduce oxygen binding affinity . This modulation has implications for therapeutic strategies targeting hemoglobinopathies.
Relevant analyses should include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
3,4-Dichlorobenzyloxyacetic acid has several scientific uses:
3,4-Dichlorobenzyloxyacetic acid was first documented in scientific literature in 1987, with its initial structural characterization and metabolic studies appearing in Drug Metabolism and Disposition (Volume 15, Issue 3, Page 305) [1]. The compound was assigned the registry number 82513-28-8 by the Chemical Abstracts Service (CAS), solidifying its identity in chemical databases. By August 20, 1987, it was incorporated into the Medical Subject Headings (MeSH) database as a supplementary concept, highlighting its relevance in biochemical research. The revision of its MeSH record on February 8, 2001, reflects ongoing scientific interest in its properties [1]. Early studies focused on its metabolic pathways and potential as a model compound for investigating substituent effects on aromatic systems.
3,4-Dichlorobenzyloxyacetic acid belongs to the benzyloxyacetic acid subclass, characterized by an acetic acid chain linked via an ether (oxy) bond to a benzyl group. The benzyl group is substituted at the 3- and 4-positions with chlorine atoms, defining its specificity [1] [3].
Systematic and Common Names:
Nomenclature Type | Name |
---|---|
IUPAC Preferred Name | ((3,4-Dichlorobenzyl)oxy)acetic acid |
Synonym | 3,4-Dichlorobenzyloxyacetic acid |
Abbreviated Form | 3,4-DCBAA |
Registry Number | 82513-28-8 |
According to IUPAC priority rules, the carboxylic acid group (-COOH) dictates the parent name ("acetic acid"), while the 3,4-dichlorobenzyloxy moiety is treated as a substituent [4] [5]. The numerical locants "3,4-" specify the positions of chlorine atoms on the benzene ring, ensuring unambiguous identification. Alternative names like "3,4-DCBAA" persist in pharmacological and chemical literature as standardized aliases [1] [3].
The molecular structure (C₈H₆Cl₂O₃) integrates three functional groups critical to its reactivity:
Carboxylic Acid (–COOH):Serves as the principal acidic group. The electron-withdrawing effects of the chlorine atoms enhance its acidity compared to unsubstituted benzyloxyacetic acid.
Ether Linkage (–O–CH₂–):Connects the acetic acid moiety to the benzyl ring. This group contributes to molecular polarity but exhibits minimal direct electronic influence on acidity [10].
Aromatic Chloro Substituents (3,4-Cl₂):The chlorine atoms at meta- and para-positions on the benzene ring exert strong electron-withdrawing inductive effects (-I). This polarization delocalizes the negative charge of the conjugate base, stabilizing it after deprotonation [2] [8].
Substituent Effects on Acidity:
The compound’s acidity (predicted pKa ≈ 3.60 ± 0.10) [3] is significantly influenced by the chlorine atoms:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1